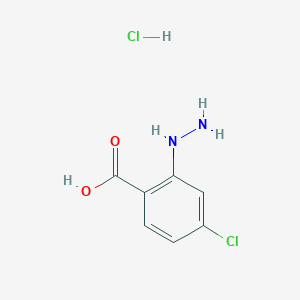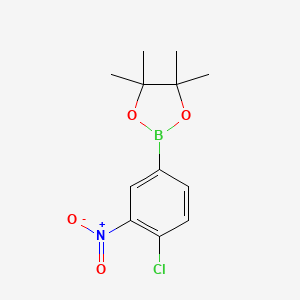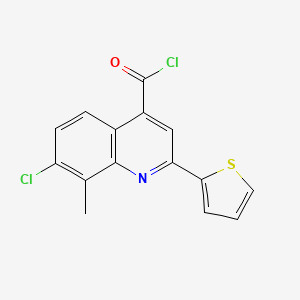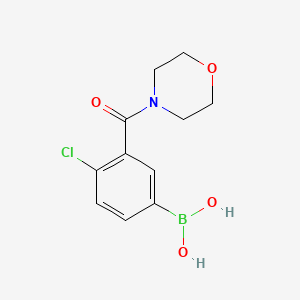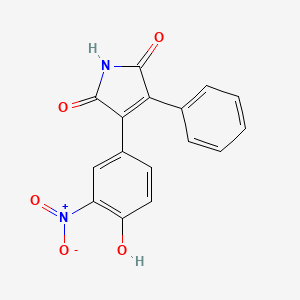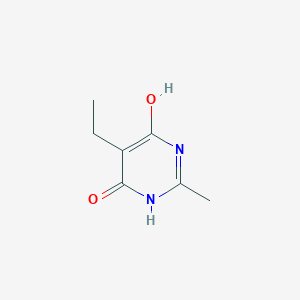
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
The compound “6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many natural bioactive molecules . The presence of a chlorobenzyl group and a hydroxyl group could potentially influence its reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, or direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. These groups could potentially form hydrogen bonds or participate in other types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, the chlorine atom in the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, these groups could potentially influence the compound’s solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Structural Analysis : The compound has been synthesized and analyzed using X-ray diffraction and theoretical calculations, highlighting its structural stability and reactivity due to various non-covalent interactions (Ali et al., 2021).
Role in Organic Chemistry : It serves as a crucial intermediate in the synthesis of various organic compounds, showcasing its importance in the field of organic synthesis (Lei-ming, 2012).
Crystal and Molecular Structure Investigations : Detailed studies on its crystal and molecular structures provide insights into its conformational behavior and interactions in solid-state forms (Odell et al., 2007).
Applications in Medicinal Chemistry and Pharmaceuticals
Precursor in Drug Synthesis : It acts as a precursor in the synthesis of anticancer drugs, highlighting its potential in medicinal chemistry (Guo Lei-ming, 2012).
Exploration in Nonlinear Optics (NLO) : The compound, due to its structural properties, has been studied for potential applications in nonlinear optics, an area of significant interest for advanced materials science (Ali et al., 2020).
Use in Growth Stimulant Activities : Derivatives of this compound have shown promising results as growth stimulants in agricultural applications, indicating its versatility (Yengoyan et al., 2019).
Miscellaneous Applications
Potential in High Explosive Manufacturing : The compound finds applications in the preparation of high explosives, demonstrating its utility in various industrial sectors (Patil et al., 2008).
Investigation in Supramolecular Chemistry : Studies on its noncovalent interactions and structural investigation contribute to the understanding of supramolecular chemistry and molecular engineering (Ali et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNFKYIFJBSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



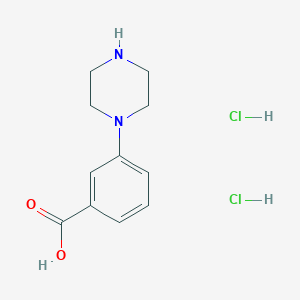
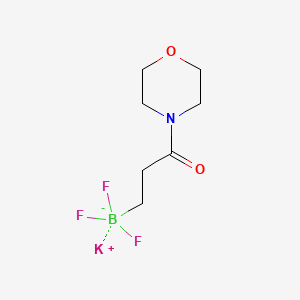
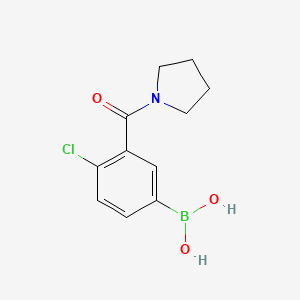
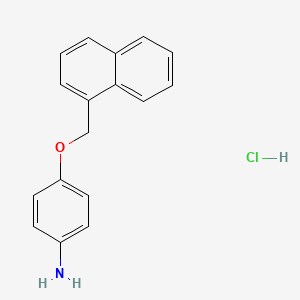
![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)
